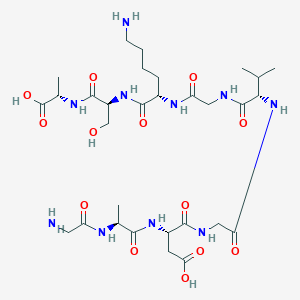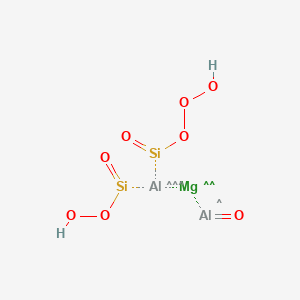
Pentagastrin meglumine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentagastrin meglumine is a synthetic pentapeptide that mimics the actions of endogenous gastrin when administered parenterally. It is primarily used as a diagnostic aid for evaluating gastric acid secretory function, gastric hypersecretion, and Zollinger-Ellison tumors . This compound enhances gastric mucosal defense mechanisms against acid and protects the gastric mucosa from experimental injury .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Pentagastrin meglumine is synthesized through a series of peptide coupling reactions. The synthesis involves the stepwise addition of amino acids to form the pentapeptide chain. The reaction conditions typically involve the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of peptide bonds .
Industrial Production Methods
Industrial production of this compound involves large-scale peptide synthesis techniques. The process includes solid-phase peptide synthesis (SPPS) where the peptide chain is assembled on a solid support, followed by cleavage from the support and purification using high-performance liquid chromatography (HPLC) .
Analyse Chemischer Reaktionen
Types of Reactions
Pentagastrin meglumine undergoes various chemical reactions, including:
Oxidation: The methionine residue in the peptide chain can undergo oxidation to form methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to thiol groups.
Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol (DTT) for reduction, and amino acid derivatives for substitution reactions .
Major Products Formed
The major products formed from these reactions include modified peptides with altered functional groups, such as methionine sulfoxide from oxidation and thiol-containing peptides from reduction .
Wissenschaftliche Forschungsanwendungen
Pentagastrin meglumine has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Employed in studies investigating the role of gastrin and its analogs in gastric acid secretion and mucosal defense mechanisms.
Medicine: Utilized as a diagnostic aid for evaluating gastric acid secretory function and detecting conditions like Zollinger-Ellison syndrome and gastric hypersecretion
Wirkmechanismus
Pentagastrin meglumine exerts its effects by stimulating the secretion of gastric acid, pepsin, and intrinsic factor. It binds to the cholecystokinin B (CCKB) receptor, which is widely expressed in the brain and stomach. Activation of these receptors triggers the phospholipase C second messenger system, leading to increased intracellular calcium levels and subsequent stimulation of gastric acid secretion .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Gastrin: An endogenous peptide hormone that stimulates gastric acid secretion.
Cholecystokinin: A peptide hormone that stimulates the digestion of fat and protein.
Secretin: A hormone that regulates water homeostasis and stimulates the secretion of bicarbonate from the pancreas
Uniqueness
Pentagastrin meglumine is unique in its ability to mimic the actions of endogenous gastrin while being a synthetic compound. Its selective binding to the CCKB receptor and its use as a diagnostic aid for gastric acid-related disorders distinguish it from other similar compounds .
Eigenschaften
Molekularformel |
C44H66N8O14S |
|---|---|
Molekulargewicht |
963.1 g/mol |
IUPAC-Name |
(3S)-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoylamino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C37H49N7O9S.C7H17NO5/c1-37(2,3)53-36(52)39-16-14-30(45)41-28(19-23-21-40-25-13-9-8-12-24(23)25)34(50)42-26(15-17-54-4)33(49)44-29(20-31(46)47)35(51)43-27(32(38)48)18-22-10-6-5-7-11-22;1-8-2-4(10)6(12)7(13)5(11)3-9/h5-13,21,26-29,40H,14-20H2,1-4H3,(H2,38,48)(H,39,52)(H,41,45)(H,42,50)(H,43,51)(H,44,49)(H,46,47);4-13H,2-3H2,1H3/t26-,27-,28-,29-;4-,5+,6+,7+/m00/s1 |
InChI-Schlüssel |
CLQJDCJPAPUNET-PPFXAFMZSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)NCCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N.CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
Kanonische SMILES |
CC(C)(C)OC(=O)NCCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)N.CNCC(C(C(C(CO)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


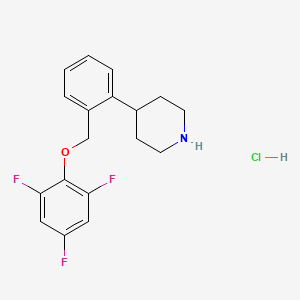

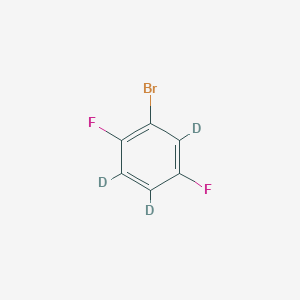
![N-[6-[[4-[N'-(3-bromo-4-fluorophenyl)-N-hydroxycarbamimidoyl]-1,2,5-oxadiazol-3-yl]amino]hexyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B12393056.png)
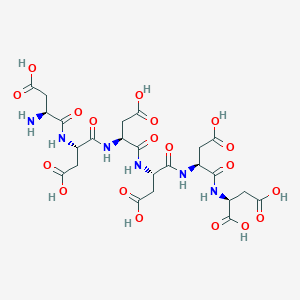



![6-[5-(5-chloro-2,4-difluorophenyl)-1H-pyrazol-4-yl]-N-[2-(4-propan-2-ylpiperazin-1-yl)ethyl]-1,5-naphthyridin-3-amine](/img/structure/B12393103.png)
![[(2R,4S,5R)-5-[5-(azidomethyl)-2,4-dioxopyrimidin-1-yl]-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate](/img/structure/B12393104.png)
